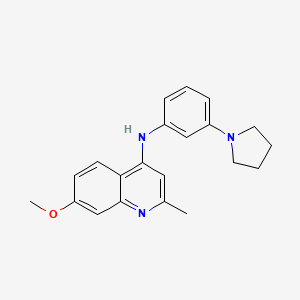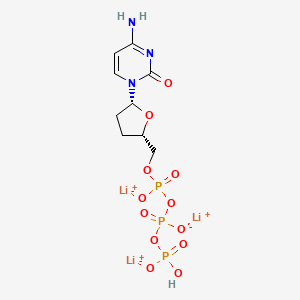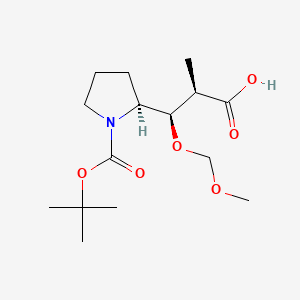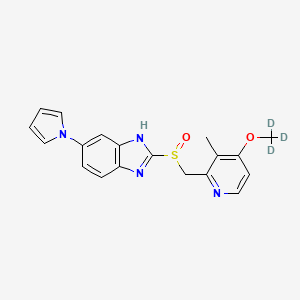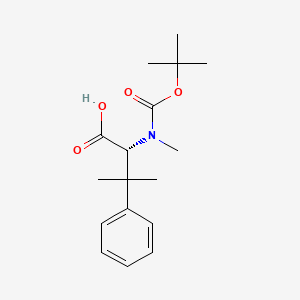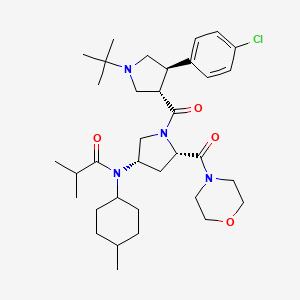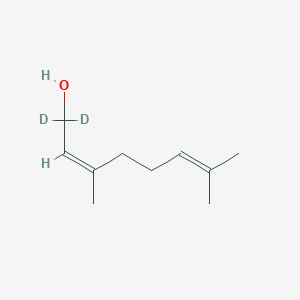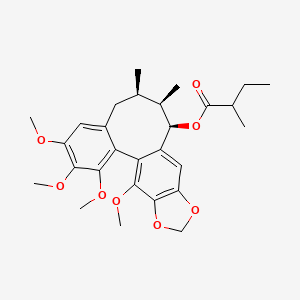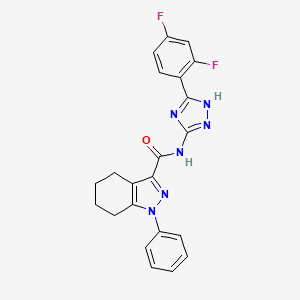
PAR4 antagonist 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PAR4 antagonist 2 is a compound designed to inhibit the activity of protease-activated receptor 4 (PAR4). Protease-activated receptors are a unique family of G protein-coupled receptors activated by proteolytic cleavage. PAR4, in particular, plays a significant role in platelet activation and aggregation, making it a target for anti-thrombotic therapies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PAR4 antagonist 2 typically involves a multi-step process. One common synthetic route includes the preparation of indole-based compounds. The process begins with the formation of an indole core, followed by functionalization at specific positions to introduce various substituents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification techniques such as chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions: PAR4 antagonist 2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups .
Wissenschaftliche Forschungsanwendungen
PAR4 antagonist 2 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the mechanisms of protease-activated receptors and their role in various biochemical pathways.
Biology: Investigated for its effects on cellular signaling, inflammation, and immune responses.
Medicine: Explored as a potential therapeutic agent for conditions such as thrombosis, inflammation, and certain cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PAR4
Wirkmechanismus
PAR4 antagonist 2 exerts its effects by binding to the PAR4 receptor, preventing its activation by thrombin. This inhibition blocks the downstream signaling pathways that lead to platelet activation and aggregation. The molecular targets involved include the extracellular loop 2 domain of PAR4 and associated G proteins .
Vergleich Mit ähnlichen Verbindungen
BMS-986120: Another PAR4 antagonist with similar anti-thrombotic properties.
BMS-986141: A potent and selective PAR4 antagonist used in clinical trials.
Uniqueness: PAR4 antagonist 2 is unique in its specific binding affinity and selectivity for the PAR4 receptor. It offers a distinct pharmacological profile compared to other PAR4 antagonists, making it a valuable tool for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C22H18F2N6O |
|---|---|
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
N-[5-(2,4-difluorophenyl)-1H-1,2,4-triazol-3-yl]-1-phenyl-4,5,6,7-tetrahydroindazole-3-carboxamide |
InChI |
InChI=1S/C22H18F2N6O/c23-13-10-11-15(17(24)12-13)20-25-22(28-27-20)26-21(31)19-16-8-4-5-9-18(16)30(29-19)14-6-2-1-3-7-14/h1-3,6-7,10-12H,4-5,8-9H2,(H2,25,26,27,28,31) |
InChI-Schlüssel |
AISHQSCSTYBTDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C(=NN2C3=CC=CC=C3)C(=O)NC4=NNC(=N4)C5=C(C=C(C=C5)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,4Z,9S)-8-(dideuterio(113C)methylidene)-4,11,11-trimethylbicyclo[7.2.0]undec-4-ene](/img/structure/B12376657.png)

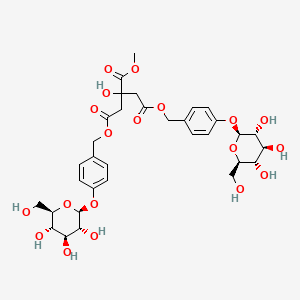
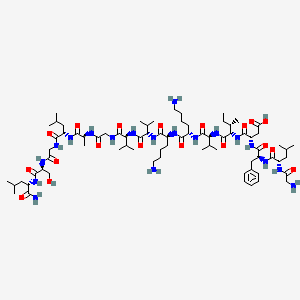
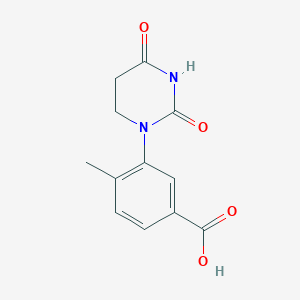
![(1R,5S)-N-[(7S,13S)-20-[5-(4-cyclopropylpiperazin-1-yl)-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B12376704.png)
